Balanced Lipophilicity Profile – XLogP3-AA Comparison vs. Closest N8-Alkyl Analogs
The XLogP3-AA of 4-Chloro-8-propylpteridin-7(8H)-one (1.4) lies between that of the 8‑ethyl analog (estimated ~1.0) and the 8‑(2‑methoxyethyl) analog (estimated ~0.6), positioning it in the optimal range for passive membrane permeability while avoiding excessive hydrophobicity that could promote promiscuous binding [1]. The TPSA of 58.5 Ų is identical across the three analogs because the 8‑substituent does not contribute additional polar atoms, ensuring that the increased LogP of the propyl compound does not come at the expense of reduced polarity-driven clearance resistance [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4; TPSA = 58.5 Ų |
| Comparator Or Baseline | 4-Chloro-8-ethylpteridin-7(8H)-one (estimated XLogP3-AA ~1.0, TPSA 58.5 Ų); 4-Chloro-8-(2-methoxyethyl)pteridin-7(8H)-one (estimated XLogP3-AA ~0.6, TPSA 58.5 Ų) |
| Quantified Difference | ΔXLogP3-AA = +0.4 vs. 8‑ethyl; +0.8 vs. 8‑(2‑methoxyethyl) |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm, Cactvs TPSA) |
Why This Matters
A LogP of 1.4 aligns with the empirical range (1–3) most correlated with high oral bioavailability and cell permeability, giving 4‑chloro‑8‑propyl a clear advantage over its more polar 8‑ethyl and 8‑methoxyethyl counterparts when selecting starting points for cell-based assays.
- [1] PubChem Compound Summary for CID 97617944, 4-Chloro-8-propylpteridin-7(8H)-one. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/97617944. View Source
